![molecular formula C10H22N2O2Si B14345593 N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide CAS No. 93753-55-0](/img/structure/B14345593.png)
N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide is an organic compound with a unique structure that includes a formamide group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide can be achieved through a multi-step process. One common method involves the reaction of 3-trimethylsilylpropylamine with ethyl formate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other formamides and trimethylsilyl derivatives, such as N-formylmorpholine and trimethylsilylformamide .
Uniqueness
N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
93753-55-0 |
|---|---|
Molecular Formula |
C10H22N2O2Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide |
InChI |
InChI=1S/C10H22N2O2Si/c1-15(2,3)8-4-6-12(10-14)7-5-11-9-13/h9-10H,4-8H2,1-3H3,(H,11,13) |
InChI Key |
BCYQVOWDENZXNB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCN(CCNC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



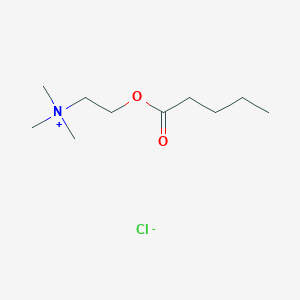
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)
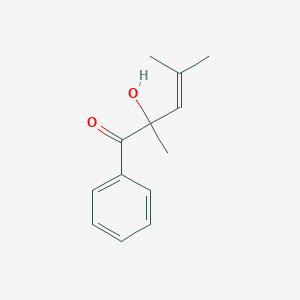

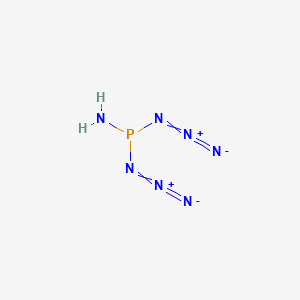

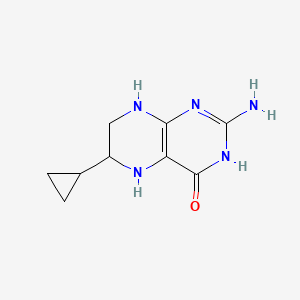
acetate](/img/structure/B14345564.png)
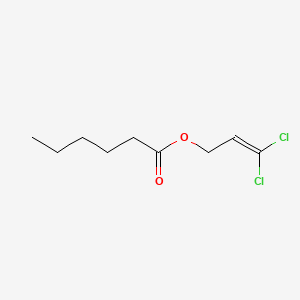
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)

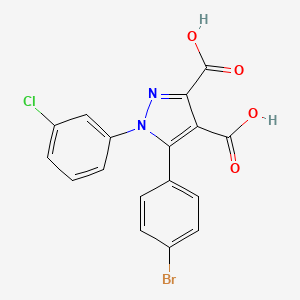
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
